3-(2-Hydroxyphenyl)isonicotinic acid

描述

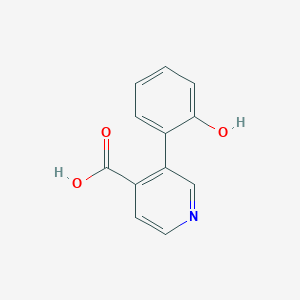

3-(2-Hydroxyphenyl)isonicotinic acid is an organic compound with the molecular formula C12H9NO3 It is a derivative of isonicotinic acid, where a hydroxyphenyl group is attached to the third position of the pyridine ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyphenyl)isonicotinic acid typically involves the condensation of isonicotinic acid with 2-hydroxybenzaldehyde. This reaction is often carried out in the presence of a base, such as sodium hydroxide, and an organic solvent like ethanol. The reaction mixture is refluxed for several hours, followed by acidification to precipitate the product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

3-(2-Hydroxyphenyl)isonicotinic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.

Major Products Formed

Oxidation: 3-(2-Hydroxybenzoyl)isonicotinic acid.

Reduction: 3-(2-Hydroxyphenyl)isonicotinyl alcohol.

Substitution: 3-(2-Hydroxy-5-nitrophenyl)isonicotinic acid (nitration product).

科学研究应用

3-(2-Hydroxyphenyl)isonicotinic acid has several applications in scientific research:

作用机制

The mechanism of action of 3-(2-Hydroxyphenyl)isonicotinic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes involved in bacterial cell wall synthesis, similar to isoniazid.

Pathways Involved: It may inhibit the synthesis of mycolic acids, essential components of the mycobacterial cell wall, leading to the disruption of bacterial growth and replication.

相似化合物的比较

Similar Compounds

Isonicotinic Acid: The parent compound, which lacks the hydroxyphenyl group.

Nicotinic Acid: An isomer with the carboxyl group at the 3-position of the pyridine ring.

Picolinic Acid: Another isomer with the carboxyl group at the 2-position of the pyridine ring.

Uniqueness

3-(2-Hydroxyphenyl)isonicotinic acid is unique due to the presence of the hydroxyphenyl group, which imparts additional chemical reactivity and potential biological activity. This structural modification can enhance its ability to form metal complexes and interact with biological targets, making it a versatile compound for various applications.

生物活性

3-(2-Hydroxyphenyl)isonicotinic acid is a compound of increasing interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article examines its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of isonicotinic acid with a hydroxyl group attached to the phenyl ring. This structural modification is significant as it influences the compound's solubility, stability, and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties, particularly against Mycobacterium tuberculosis. The compound acts as a prodrug that requires activation by bacterial catalase, leading to its efficacy in inhibiting bacterial growth. The mechanism involves interference with the shikimate pathway, which is crucial for bacterial survival .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (μg/mL) | Mechanism of Action |

|---|---|---|

| Mycobacterium tuberculosis | 0.34-0.41 | Prodrug activation by catalase |

| Non-tuberculosis strains | Varies | Disruption of metabolic pathways |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies demonstrate that it can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This is evidenced by increased levels of pro-apoptotic proteins (p53 and Bax) and decreased levels of anti-apoptotic proteins (Bcl-2) in treated cells .

Table 2: Apoptotic Induction by this compound

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HepG2 | <20 | G0/G1 phase arrest and apoptosis induction |

| HT-29 | <20 | Upregulation of NAT1, NAT2 genes |

The biological activity of this compound can be attributed to several mechanisms:

- Prodrug Activation : The compound must be activated by bacterial enzymes to exert its antimicrobial effects.

- Cell Cycle Arrest : It induces cell cycle arrest at the G0/G1 phase in cancer cells, preventing proliferation .

- Apoptosis Induction : The compound triggers apoptosis through mitochondrial pathways, increasing pro-apoptotic factors while decreasing anti-apoptotic factors .

Case Studies

A notable study investigated the effects of this compound on various cancer cell lines, including HepG2 and HT-29. The results showed significant cytotoxicity at low concentrations, with marked changes in cell viability and apoptosis markers after treatment .

Pharmacokinetics

The pharmacokinetic profile of the compound indicates that it is primarily metabolized in the liver, similar to other isonicotinic acid derivatives. Its metabolites include acetylisoniazid and isonicotinic acid, which may contribute to its biological effects.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-Hydroxyphenyl)isonicotinic acid, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions between isonicotinic acid derivatives and 2-hydroxyphenyl precursors. For example, coupling 4-pyridinecarboxylic acid with 2-hydroxyphenyl boronic acid under Suzuki-Miyaura conditions (palladium catalysis) may yield the target compound . Purification via HPLC or recrystallization (using ethanol/water mixtures) is critical to achieve >95% purity. Characterization should include -/-NMR, high-resolution mass spectrometry (HRMS), and FT-IR to confirm structural integrity .

Q. How can researchers characterize the solubility and stability of this compound under experimental conditions?

- Methodological Answer : Solubility profiles should be determined in polar (e.g., DMSO, methanol) and aqueous buffers (pH 4–9) using UV-Vis spectroscopy or gravimetric analysis. Stability studies require accelerated degradation testing (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis to monitor decomposition products . Differential scanning calorimetry (DSC) can assess thermal stability .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

- Methodological Answer : Begin with in vitro antimicrobial assays (e.g., broth microdilution against Mycobacterium tuberculosis or E. coli), noting MIC (Minimum Inhibitory Concentration) values. Cytotoxicity can be screened via MTT assays on mammalian cell lines (e.g., HEK-293). Structural analogs like trifluoroethoxy-modified isonicotinic acids have shown enhanced activity against pathogens, suggesting similar screening protocols .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination or hydroxyl group substitution) alter the compound’s bioactivity and pharmacokinetics?

- Methodological Answer : Introduce substituents (e.g., trifluoroethoxy groups) via nucleophilic aromatic substitution or palladium-mediated cross-coupling. Compare logP (lipophilicity) using shake-flask experiments and assess permeability via Caco-2 cell monolayers. For example, trifluoroethoxy derivatives exhibit improved oxidative stability and membrane penetration, which can enhance bioavailability . Pharmacokinetic studies in rodent models (plasma half-life, AUC) are recommended to validate these effects.

Q. What spectroscopic techniques resolve contradictions in reported data on tautomeric forms of this compound?

- Methodological Answer : Conflicting tautomeric equilibria (keto-enol or phenol-pyridine) can be resolved using -NMR titration (in DMSO-d6 with incremental D2O) to track proton exchange. X-ray crystallography provides definitive proof of solid-state tautomerism, while computational DFT calculations (e.g., Gaussian 16) predict dominant forms in solution . For example, coumarinic acid analogs show pH-dependent tautomerization, which may parallel this compound’s behavior .

Q. How can researchers address discrepancies in biological activity data across studies?

- Methodological Answer : Contradictions may arise from impurities (>5% by HPLC) or assay conditions (e.g., nutrient media composition). Validate purity via orthogonal methods (LC-MS, elemental analysis) and replicate assays under standardized protocols (CLSI guidelines for antimicrobial testing). For instance, isonicotinic acid hydrazide derivatives show variable MICs depending on bacterial strain culture conditions . Meta-analysis of literature data with statistical tools (e.g., ANOVA) can identify confounding variables.

属性

IUPAC Name |

3-(2-hydroxyphenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-11-4-2-1-3-8(11)10-7-13-6-5-9(10)12(15)16/h1-7,14H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASEVYBVIIJUZCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=CN=C2)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20686946 | |

| Record name | 3-(2-Hydroxyphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20686946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258633-35-0 | |

| Record name | 3-(2-Hydroxyphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20686946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。